![molecular formula C16H17N5O5 B566153 3-吡啶甲酰基-2-[(3-吡啶甲酰基)乙基]氨基乙基硝酸盐 CAS No. 1798026-96-6](/img/new.no-structure.jpg)
3-吡啶甲酰基-2-[(3-吡啶甲酰基)乙基]氨基乙基硝酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is a chemical compound with the molecular formula C16H17N5O5 and a molecular weight of 359.34 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
科学研究应用
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of this compound is the potassium channels in the heart and blood vessels . It acts as a potassium-channel opener, causing vasodilation of arterioles and large coronary arteries .
Mode of Action
The compound interacts with its targets by opening the potassium channels. This action leads to the relaxation of the smooth muscle cells in the walls of the blood vessels, resulting in vasodilation . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .
Biochemical Pathways
The compound affects the nitric oxide-cyclic GMP pathway. It stimulates guanylate cyclase to increase the formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity . Reduced Rho-kinase activity permits an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle .
Pharmacokinetics
The compound has a bioavailability of 75 to 80% . It is metabolized in the liver and has an elimination half-life of 1 hour . About 21% of the compound is excreted through the kidneys .
Result of Action
The result of the compound’s action is the dilation of the blood vessels, which reduces the workload on the heart and helps to relieve symptoms of angina . By reducing the calcium sensitivity of the smooth muscle, it prevents hypercontraction and promotes relaxation .
生化分析
Biochemical Properties
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate plays a significant role in biochemical reactions, particularly in the modulation of vascular tone. It acts as a potassium-channel opener, which leads to the vasodilation of arterioles and large coronary arteries . This compound interacts with various enzymes and proteins, including guanylate cyclase, which is stimulated to produce cyclic GMP. The nitrate-like properties of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate result in venous vasodilation through this mechanism .
Cellular Effects
The effects of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cyclic GMP. This modulation can lead to changes in gene expression and cellular metabolism. In endothelial cells, for example, the compound promotes relaxation and reduces oxidative stress . Additionally, it has been observed to affect smooth muscle cells by inhibiting calcium influx, thereby reducing muscle contraction .
Molecular Mechanism
At the molecular level, 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate exerts its effects through several mechanisms. It binds to and activates potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation . The compound also stimulates guanylate cyclase, increasing cyclic GMP levels, which in turn activates protein kinase G. This activation results in the phosphorylation of various target proteins, leading to smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained vasodilation and reduced oxidative stress in endothelial cells . Its effects may diminish over time due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate vary with dosage. At low doses, the compound effectively induces vasodilation without significant adverse effects . At higher doses, it can cause hypotension and other toxic effects, such as headaches and dizziness . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired vasodilatory effects .
Metabolic Pathways
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys .
Transport and Distribution
The transport and distribution of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate within cells and tissues are facilitated by specific transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the heart and blood vessels . It can accumulate in endothelial cells, where it exerts its vasodilatory effects . The distribution is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Subcellular localization of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with potassium channels and guanylate cyclase . It may also be found in the mitochondria, where it can influence cellular respiration and oxidative stress . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
准备方法
The synthesis of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate involves several steps. One common synthetic route includes the reaction of nicotinamide with ethyl nitrate under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield .
化学反应分析
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines .
相似化合物的比较
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate is unique compared to other similar compounds due to its dual action as a potassium-channel opener and nitrate donor . Similar compounds include:
Nicorandil: A well-known vasodilator with similar properties but different molecular structure.
2-[(Pyridin-4-ylcarbonyl)amino]ethyl nitrate: Another compound with similar nitrate properties but different pyridine positioning.
These comparisons highlight the unique structural and functional aspects of 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
1798026-96-6 |
|---|---|
分子式 |
C16H17N5O5 |
分子量 |
359.342 |
IUPAC 名称 |
2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate |
InChI |
InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22) |
InChI 键 |
ZMZPVNYRPCNJGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2 |
同义词 |
Nicorandil Impurity |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


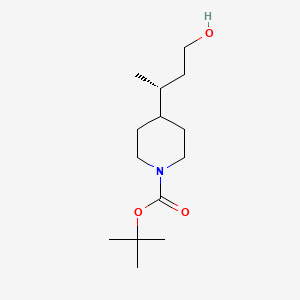
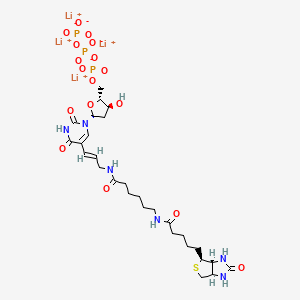
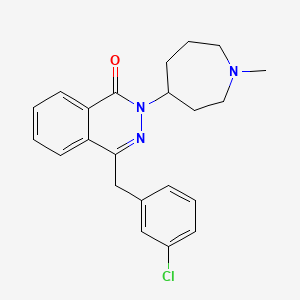
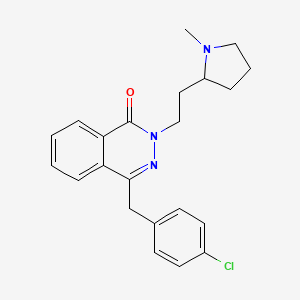
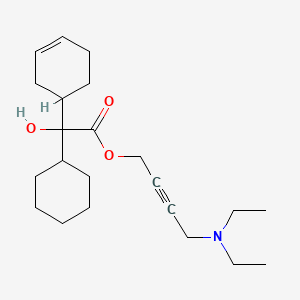
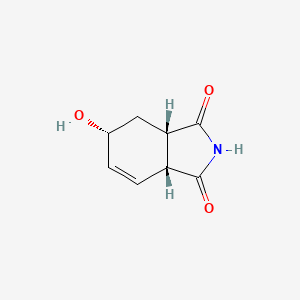

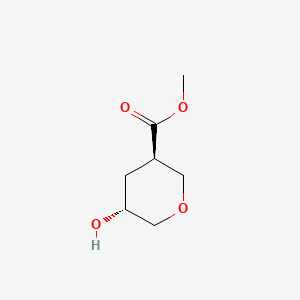
![5-amino-4-[[2-[[5-(diaminomethylideneamino)-2-[[4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B566088.png)
![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)
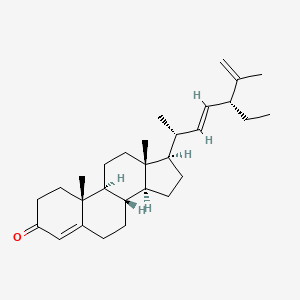
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
